molecular formula C9H9BrO B8367631 3-Bromomethyl-5-methyl-benzaldehyde

3-Bromomethyl-5-methyl-benzaldehyde

Cat. No.: B8367631
M. Wt: 213.07 g/mol
InChI Key: CYPJFHFQRZBCMW-UHFFFAOYSA-N
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Description

3-Bromomethyl-5-methyl-benzaldehyde is a substituted benzaldehyde derivative featuring a bromomethyl (-CH₂Br) group at the 3-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This compound is structurally significant due to the electron-donating methyl group and the bromomethyl moiety, which serves as a reactive site for nucleophilic substitution or alkylation reactions.

The aldehyde functional group renders it reactive in condensation reactions (e.g., forming Schiff bases) or acting as an electrophile in organic synthesis.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

3-(bromomethyl)-5-methylbenzaldehyde

InChI

InChI=1S/C9H9BrO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,5H2,1H3

InChI Key

CYPJFHFQRZBCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 3-Bromomethyl-5-methyl-benzaldehyde and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
This compound Bromomethyl (3), Methyl (5) C₉H₉BrO 213.08 Reactive aldehyde; bromomethyl enables alkylation; methyl increases steric bulk
4-(Bromomethyl)benzaldehyde Bromomethyl (4) C₈H₇BrO 199.05 Lower steric hindrance at position 4; similar reactivity but distinct substitution pattern
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Bromo (3), tert-butyl (5), Hydroxy (2) C₁₂H₁₅BrO₂ 283.15 Hydroxy group enhances acidity and hydrogen bonding; tert-butyl adds steric bulk
5-Bromo-2-hydroxybenzaldehyde Bromo (5), Hydroxy (2) C₇H₅BrO₂ 201.02 Hydroxy improves solubility in polar solvents; bromo directs electrophilic substitution
3-Bromo-5-chloro-4-hydroxybenzaldehyde Bromo (3), Chloro (5), Hydroxy (4) C₇H₄BrClO₂ 251.47 Electron-withdrawing Cl and Br increase electrophilicity; hydroxy aids crystallization
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde Bromo (3), Cl (4), CF₃ (5) C₈H₃BrClF₃O 287.46 Strong electron-withdrawing CF₃ group enhances aldehyde reactivity; halogenated for stability

Preparation Methods

Procedure and Conditions

Starting Material : 3,5-Dimethylbenzaldehyde.
Reagents : NBS (1.2 equiv), AIBN (0.1 equiv), CCl₄ (solvent).
Steps :

  • Dissolve 3,5-dimethylbenzaldehyde (10 mmol) in anhydrous CCl₄.

  • Add NBS (12 mmol) and AIBN (1 mmol).

  • Reflux at 80°C for 16 h under N₂.

  • Filter and concentrate; purify via silica gel chromatography (hexane/EtOAc 8:1).

Key Findings

  • Yield : 82%.

  • Regioselectivity : Exclusive benzylic bromination due to radical stability.

  • Purity : >95% (GC-MS).

  • Advantages : Scalable, minimal by-products (e.g., dibrominated derivatives <5%).

Halogen Exchange from Chloromethyl Precursors

Synthesis of 3-Chloromethyl-5-methylbenzaldehyde

Starting Material : 3-Hydroxymethyl-5-methylbenzaldehyde.
Reagents : Conc. HCl, ethanol.
Steps :

  • React 3-hydroxymethyl-5-methylbenzaldehyde (10 mmol) with HCl (30 mL) in ethanol at 40°C for 2 h.

  • Neutralize with NaHCO₃; extract with CH₂Cl₂.

  • Dry over Na₂SO₄ and concentrate.

Bromination via Halogen Exchange

Reagents : NaBr (3 equiv), DMF (solvent).
Steps :

  • Mix 3-chloromethyl-5-methylbenzaldehyde (10 mmol) with NaBr (30 mmol) in DMF.

  • Heat at 80°C for 12 h.

  • Extract with EtOAc; purify via recrystallization (EtOH/H₂O).

Key Findings

  • Yield : 75%.

  • Challenges : Competing hydrolysis requires anhydrous conditions.

  • Purity : 90% (¹H NMR).

Direct Bromination Using HBr/Acetic Acid

Procedure

Starting Material : 3,5-Dimethylbenzaldehyde.
Reagents : Br₂ (1.5 equiv), HBr (catalytic), acetic acid.
Steps :

  • Add Br₂ (15 mmol) dropwise to 3,5-dimethylbenzaldehyde (10 mmol) in acetic acid with HBr (1 mmol) at 50°C.

  • Stir for 12 h; quench with Na₂S₂O₃.

  • Extract with CHCl₃; purify via distillation.

Key Findings

  • Yield : 60%.

  • Side Products : 15% dibrominated by-products.

  • Industrial Relevance : Suitable for bulk synthesis despite moderate yields.

Oxidation of 3-Bromomethyl-5-methylbenzyl Alcohol

Alcohol Synthesis

Method : Reduce 3-bromomethyl-5-methylbenzoic acid ester (e.g., methyl ester) using LiAlH₄ in THF.

Oxidation to Aldehyde

Reagents : MnO₂ (5 equiv), CHCl₃.
Steps :

  • Stir 3-bromomethyl-5-methylbenzyl alcohol (10 mmol) with MnO₂ (50 mmol) in CHCl₃ for 24 h.

  • Filter and concentrate.

Key Findings

  • Yield : 40%.

  • Limitations : Low efficiency due to over-oxidation to carboxylic acids.

Comparative Analysis of Methods

Table 1 : Performance Metrics of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Radical Bromination82>95ModerateHigh
Halogen Exchange7590LowMedium
HBr/Acetic Acid6085LowHigh
Oxidation of Alcohol4088HighLow

Key Insights :

  • Radical Bromination : Optimal for laboratory and industrial use due to balance of yield and scalability.

  • Halogen Exchange : Economical but requires pre-synthesized chloromethyl intermediates.

  • HBr/Acetic Acid : Cost-effective for large-scale production despite lower yields .

Q & A

Q. What are the optimal synthetic routes for 3-Bromomethyl-5-methyl-benzaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of this compound typically involves bromination of 5-methyl-benzaldehyde derivatives. Key steps include:
  • Catalyst Selection : Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance bromination efficiency and reduce side reactions .
  • Temperature Control : Maintain temperatures between 40–60°C to balance reactivity and stability of the aldehyde group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the product.
  • Yield Optimization : Pilot studies suggest yields improve with stoichiometric control of N-bromosuccinimide (NBS) and radical initiators like AIBN.

Q. How can structural characterization of this compound be performed using crystallographic tools?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use software suites like WinGX for data refinement and ORTEP-3 for thermal ellipsoid visualization . Key parameters:
  • Crystal Growth : Slow evaporation from ethanol/chloroform mixtures.
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Validation : Compare bond lengths (C-Br: ~1.93 Å) and angles with DFT-optimized models.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Refer to SDS guidelines for brominated aldehydes :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

  • Methodological Answer : Mechanistic studies require:
  • Isotopic Labeling : Use deuterated analogs (e.g., D₃C-substituted derivatives) to track hydrogen transfer pathways.
  • Kinetic Analysis : Monitor intermediates via in-situ NMR or HPLC-MS. For example, Suzuki-Miyaura coupling with aryl boronic acids shows a second-order dependence on Pd catalyst .
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) predict transition states and regioselectivity .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Solutions include:
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C to −40°C.
  • Solvent Screening : Compare IR carbonyl stretches (1680–1720 cm⁻¹) in polar (DMSO) vs. nonpolar (CCl₄) solvents .
  • X-ray Crystallography : Validate static structures to distinguish between experimental artifacts and genuine molecular behavior .

Q. How can impurities in this compound batches be quantified and mitigated?

  • Methodological Answer : Common impurities include residual brominating agents and oxidation byproducts. Analytical workflows:
  • HPLC-DAD : Use C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm.
  • GC-MS : Identify volatile impurities (e.g., unreacted NBS) with electron ionization (EI) at 70 eV .
  • Mitigation : Recrystallization from ethanol reduces impurities to <0.5% (w/w) .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : AI-driven tools (e.g., Retrosynthesis Analysis ) leverage databases like Reaxys to propose routes . Steps:
  • Descriptor Calculation : Compute electrophilicity indices (ω) to prioritize nucleophilic attack sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction barriers (e.g., THF vs. DMF).
  • Validation : Cross-check predicted pathways with experimental yields (see Table 1 ).

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